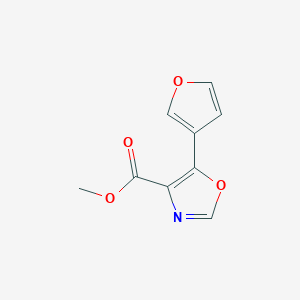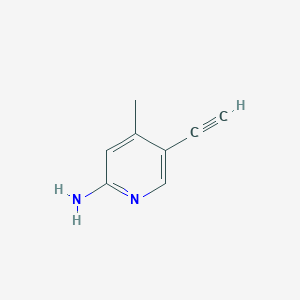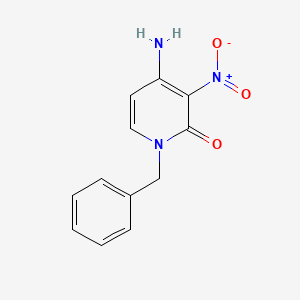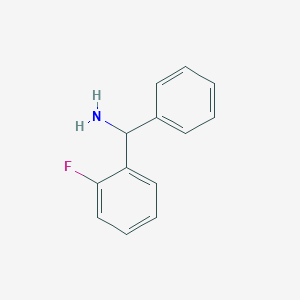
methyl 5-(furan-3-yl)oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-(furan-3-yl)oxazole-4-carboxylate is a heterocyclic compound that contains both furan and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-furyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve the use of polar solvents and specific catalysts to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
methyl 5-(furan-3-yl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Halogenated reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
methyl 5-(furan-3-yl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(3-furyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate: Similar in structure but contains a chlorophenyl group instead of a furyl group.
Oxazoline derivatives: These compounds also contain an oxazole ring but differ in their substituents and biological activities.
Uniqueness
methyl 5-(furan-3-yl)oxazole-4-carboxylate is unique due to its specific combination of furan and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88352-88-9 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 5-(furan-3-yl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-12-9(11)7-8(14-5-10-7)6-2-3-13-4-6/h2-5H,1H3 |
InChI Key |
PBIULHQYEUKHPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate](/img/structure/B8696035.png)




![methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate](/img/structure/B8696066.png)



![1-Methyl-7-nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8696106.png)
![1-[(2-Bromophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B8696115.png)
